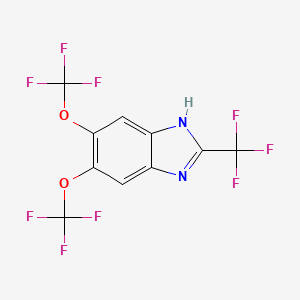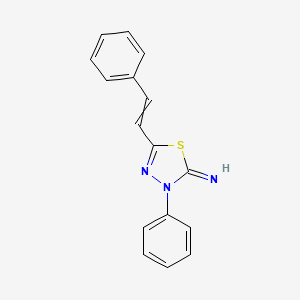
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine is a heterocyclic compound that contains a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to the modulation of biological activity.
類似化合物との比較
Similar Compounds
- 3-Phenyl-5-(2-phenylethenyl)-1,2,4-oxadiazole
- 3-Phenyl-5-(2-phenylethenyl)-1,2,4-triazole
- 3-Phenyl-5-(2-phenylethenyl)-1,3,4-oxadiazole
Uniqueness
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to oxadiazoles and triazoles, thiadiazoles often exhibit different reactivity and interaction profiles, making them valuable in specific applications such as metal coordination and enzyme inhibition.
特性
CAS番号 |
112277-61-9 |
|---|---|
分子式 |
C16H13N3S |
分子量 |
279.4 g/mol |
IUPAC名 |
3-phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C16H13N3S/c17-16-19(14-9-5-2-6-10-14)18-15(20-16)12-11-13-7-3-1-4-8-13/h1-12,17H |
InChIキー |
QKCIBCBXNKYAGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=N)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


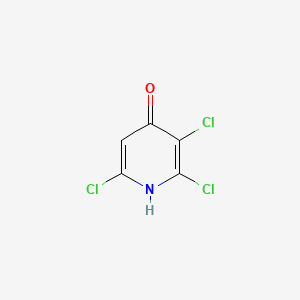
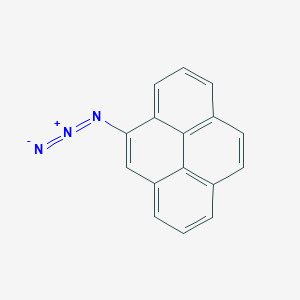
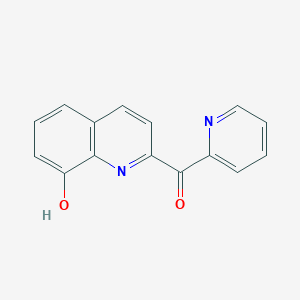
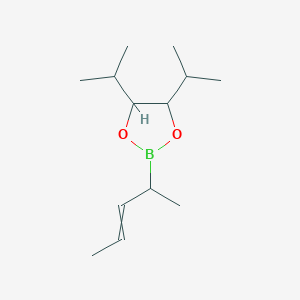
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)



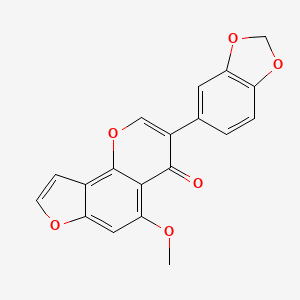
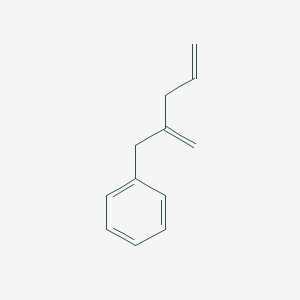

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
